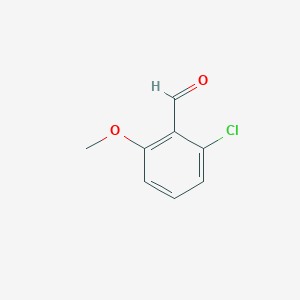

2-Chloro-6-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUZNJCLHADGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450012 | |

| Record name | 2-Chloro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29866-54-4 | |

| Record name | 2-Chloro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methoxybenzaldehyde CAS number 29866-54-4

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde (CAS: 29866-54-4)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile aromatic compound pivotal in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will delve into its fundamental properties, provide validated experimental protocols, and discuss its strategic use in constructing complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative whose synthetic utility is defined by the unique interplay of its three functional groups: an electrophilic aldehyde, a deactivating chloro group, and an activating methoxy group. These substituents, positioned ortho to the aldehyde, create a sterically hindered yet electronically nuanced environment, dictating the molecule's reactivity profile.

Its primary role in research and industry is as a key intermediate or building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The strategic placement of the chloro and methoxy groups can significantly influence the biological activity and pharmacokinetic properties of derivative compounds, making it a valuable starting material in medicinal chemistry.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 29866-54-4 | [3][4] |

| Molecular Formula | C₈H₇ClO₂ | [1][5] |

| Molecular Weight | 170.59 g/mol | [1][4] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | 6-Chloro-2-methoxybenzaldehyde, o-Anisaldehyde, 6-chloro- | [6] |

| Appearance | Beige solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C, inert atmosphere |[1][7] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and efficient laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r_) of a fluorine atom in the precursor, 2-Chloro-6-fluorobenzaldehyde. The methoxide ion, generated from sodium hydroxide and methanol, acts as the nucleophile.

The choice of methanol as the solvent is strategic; it serves as both the solvent and the source of the methoxide nucleophile. The reaction is heated to reflux to provide the necessary activation energy for the substitution to occur, as aromatic rings are inherently less reactive towards nucleophilic attack. The workup procedure is designed to separate the organic product from the aqueous phase and unreacted starting materials.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzaldehyde[3]

-

Reaction Setup: Dissolve 2-Chloro-6-fluorobenzaldehyde (0.30 mol) in 500 mL of methanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add sodium hydroxide (0.35 mol) to the solution.

-

Heating: Stir the reaction mixture and heat to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Concentration: Upon completion, cool the mixture to room temperature and reduce the volume to approximately 200 mL by vacuum distillation.

-

Extraction: Add 400 mL of water and 200 mL of dichloromethane to the concentrate. Transfer to a separatory funnel, separate the organic phase, and extract the aqueous phase twice more with 100 mL portions of dichloromethane.

-

Drying and Solvent Exchange: Combine all organic layers and dry with anhydrous sodium sulfate. Filter, and replace the dichloromethane solvent with hexane (450 mL), concentrating to a final volume of 300 mL.

-

Crystallization: The product, initially an oil, will begin to crystallize around 45°C. Cool the mixture to room temperature and allow it to granulate for 16 hours.

-

Isolation: Filter the solid product to yield this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde group, but significantly modulated by the ortho substituents. These groups impose steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon.[8] This steric challenge necessitates careful selection of reagents and reaction conditions to achieve desired transformations.

A. Grignard Reaction

The Grignard reaction enables the formation of carbon-carbon bonds, converting the aldehyde into a secondary alcohol.[9][10] Due to the steric hindrance from the ortho groups, the reaction may proceed slower than with unhindered aldehydes. It is critical to use anhydrous solvents (e.g., diethyl ether or THF) as Grignard reagents are strong bases and will be quenched by protic solvents.[9][10]

Caption: General mechanism for a Grignard reaction with the title compound.

Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Grignard Preparation: Prepare or obtain a solution of methylmagnesium bromide in anhydrous diethyl ether.

-

Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Addition: Cool the aldehyde solution to 0°C in an ice bath. Add the Grignard reagent (1.1 equivalents) dropwise via a syringe, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Workup: Cool the reaction back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and purify by column chromatography.

B. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[11][12] The reaction with this compound requires the formation of a phosphorus ylide, which then attacks the carbonyl carbon.[13] The steric hindrance can influence the reaction rate and stereoselectivity. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[14]

Protocol: Wittig Reaction with a Non-Stabilized Ylide

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0°C and slowly add n-butyllithium (1.1 equivalents). Stir for 30 minutes at 0°C. The formation of the ylide is often indicated by a color change.

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via column chromatography to isolate the desired alkene.

C. Other Key Transformations

-

Suzuki-Miyaura Coupling: While the aryl chloride is less reactive than corresponding bromides or iodides, modern palladium catalyst systems with bulky, electron-rich phosphine ligands can facilitate Suzuki-Miyaura cross-coupling reactions.[15][16][17] This allows for the synthesis of complex biaryl benzaldehydes, which are valuable intermediates.[16]

-

Pictet-Spengler Reaction: The aldehyde functionality can participate in the Pictet-Spengler reaction, condensing with a β-arylethylamine to form tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds.[18][19] These structures are core components of many natural alkaloids and pharmaceutical agents.[19]

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic agents.[1] The chloro and methoxy substituents are not mere placeholders; they actively modulate the molecule's interaction with biological targets.[2] The chlorine atom can form halogen bonds and enhance metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[20][21]

Table 2: GHS Hazard Information

| Code(s) | Hazard Statement | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed | [4][5] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation |[4] |

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[21]

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[20]

-

In Case of Contact:

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[20]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[20]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[21]

-

-

Storage: Keep the container tightly closed in a cool, dry place under an inert atmosphere.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

Conclusion

This compound (CAS: 29866-54-4) is more than a simple chemical intermediate; it is a strategically designed building block for advanced organic synthesis. Its utility is rooted in the modulated reactivity conferred by its ortho-chloro and -methoxy substituents. A thorough understanding of the steric and electronic factors governing its reactions is essential for leveraging its full potential in the development of novel pharmaceuticals and complex organic materials. The protocols and data presented in this guide offer a robust framework for its safe and effective application in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. drughunter.com [drughunter.com]

- 3. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]

- 4. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 29866-54-4|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. leah4sci.com [leah4sci.com]

- 10. benchchem.com [benchchem.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. bio.vu.nl [bio.vu.nl]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-methoxybenzaldehyde, a key intermediate in organic synthesis. This document delves into its structural characteristics, reactivity, spectroscopic profile, and safe handling procedures, offering valuable insights for its application in research and development, particularly in the pharmaceutical and fine chemical industries.

Molecular Structure and Identification

This compound is a disubstituted benzaldehyde with the chloro and methoxy groups positioned ortho and meta to the formyl group, respectively. This substitution pattern significantly influences its chemical reactivity.

dot graph "2-Chloro-6-methoxybenzaldehyde_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Chemical Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 29866-54-4[1][2] |

| Molecular Formula | C₈H₇ClO₂[1][2] |

| Molecular Weight | 170.59 g/mol [1][2] |

| InChI | InChI=1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3[1] |

| InChIKey | UHXUZNJCLHADGD-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C(=CC=C1)Cl)C=O[1] |

Physicochemical Properties

This compound is a beige solid at room temperature.[2] While specific experimental data for its melting and boiling points are not consistently reported, a crystallization temperature of 45°C has been noted during synthesis.[3] Its solubility in water is limited, but it is expected to be soluble in common organic solvents.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Beige solid | [2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Temperature | 0-8 °C | [2] |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral features can be inferred from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm. The aromatic protons will appear as multiplets in the range of 6.8-7.8 ppm. A singlet corresponding to the methoxy (OCH₃) protons should be observed around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group between 185-195 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon attached to the chlorine atom and the carbon attached to the methoxy group showing distinct chemical shifts. The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically found around 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 170. The isotopic pattern of the molecular ion, with a peak at M+2 in an approximate 3:1 ratio, will be indicative of the presence of a chlorine atom. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29), which would result in fragments at m/z 169 and 141, respectively.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the chloro and aldehyde groups and the electron-donating character of the methoxy group.

-

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, while the chloro and aldehyde groups are deactivating and meta-directing. The overall effect on the aromatic ring makes it susceptible to electrophilic substitution reactions, with the position of substitution being influenced by the combined directing effects of the substituents.[2]

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is prone to nucleophilic attack. The electron-withdrawing chloro group can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-6-methoxybenzoic acid.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Key Reaction Pathways for this compound

Synthesis and Purification

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2-chloro-6-fluorobenzaldehyde with a methoxy group.[3]

Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzaldehyde

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Workflow for the Synthesis of this compound

Step-by-Step Methodology: [3]

-

Reaction Setup: Dissolve 2-Chloro-6-fluorobenzaldehyde (e.g., 51.5 g, 0.30 mol) in methanol (500 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Base: Add sodium hydroxide (e.g., 14.4 g, 0.35 mol) to the solution.

-

Reaction: Stir the reaction mixture and heat to reflux for 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the volume to approximately 200 mL by vacuum distillation.

-

Add water (400 mL) and dichloromethane (200 mL) to the concentrated mixture.

-

Separate the organic phase. Extract the aqueous phase twice with dichloromethane (100 mL each).

-

Combine all organic layers and dry with anhydrous sodium sulfate.

-

Filter and remove the dichloromethane by distillation.

-

-

Purification:

-

Replace the solvent with hexane (450 mL), concentrating to a final volume of 300 mL.

-

The product may initially be an oil and will begin to crystallize at around 45°C.

-

Cool the mixture to room temperature and allow it to stand for 16 hours for complete granulation.

-

Filter the solid product to yield this compound.

-

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Codes |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is between 0-8°C.[2] Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis due to its unique substitution pattern and reactivity. Its primary applications are in the pharmaceutical and agrochemical industries.[2]

-

Pharmaceutical Intermediates: It is a key precursor in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents.[2]

-

Fine and Specialty Chemicals: Its ability to undergo various chemical transformations makes it a useful intermediate in the production of dyes and other specialty chemicals.[2]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its known physical and chemical properties, a reliable synthetic protocol, and essential safety information. While a complete set of experimental spectroscopic data is not widely available, the information presented here, combined with the analysis of related compounds, provides a solid foundation for researchers and scientists working with this compound. As with any chemical, it is imperative to adhere to strict safety protocols and consult the relevant Safety Data Sheet (SDS) before use.

References

2-Chloro-6-methoxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring an aldehyde functional group flanked by a chloro and a methoxy substituent, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methoxy group create a specific electronic and steric environment around the aromatic ring and the aldehyde. This guide provides an in-depth analysis of its chemical properties, a detailed experimental protocol for its synthesis, expected analytical characterization, and its applications, particularly in the realm of drug discovery and fine chemical production.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. While it is established as a solid, precise thermophysical data such as melting and boiling points are not consistently reported across major chemical databases. The crystallization of the compound at 45 °C during a documented synthesis suggests a melting point above this temperature.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 29866-54-4 | [2] |

| Appearance | Solid, Beige Solid | [3] |

| Canonical SMILES | COC1=C(C(=CC=C1)Cl)C=O | [2] |

| InChI Key | UHXUZNJCLHADGD-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is based on the displacement of a fluoride ion from 2-Chloro-6-fluorobenzaldehyde using sodium methoxide. The choice of a fluoride as the leaving group is strategic; its high electronegativity activates the ring towards nucleophilic attack, facilitating the reaction under relatively mild conditions.

Experimental Protocol

This procedure details the synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1]

Materials:

-

2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol)

-

Sodium hydroxide (14.4 g, 0.35 mol)

-

Methanol (500 mL)

-

Dichloromethane (DCM)

-

Water

-

Hexane

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 51.5 g (0.30 mol) of 2-Chloro-6-fluorobenzaldehyde in 500 mL of methanol.

-

Addition of Base: To this solution, add 14.4 g (0.35 mol) of sodium hydroxide. The NaOH reacts in situ with the methanol solvent to generate sodium methoxide, the active nucleophile.

-

Reaction: Stir the mixture and heat to reflux. Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution to a volume of approximately 200 mL using a rotary evaporator.

-

Work-up and Extraction: Transfer the concentrated residue to a separatory funnel. Add 400 mL of water and 200 mL of dichloromethane to form a two-phase system. Shake vigorously and allow the layers to separate.

-

Collect the organic (bottom) layer. Extract the aqueous layer twice more with 100 mL portions of dichloromethane.

-

Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Exchange and Crystallization: Remove the dichloromethane by distillation. Add 450 mL of hexane to the residue and concentrate the volume to approximately 300 mL. The product, initially an oil, should begin to crystallize at around 45°C.[1]

-

Granulation and Isolation: Cool the mixture to room temperature and allow it to stand for 16 hours to ensure complete crystallization (granulation). Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum. This procedure yields this compound (35.6 g, 64.2% yield).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Expected)

While experimental spectra are not publicly available in the cited literature, the structure of this compound allows for a confident prediction of its key NMR signals. This is a critical skill for chemists to verify the identity and purity of synthesized compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

Aldehyde Proton (-CHO): A singlet peak expected far downfield, typically in the range of δ 9.8-10.5 ppm . This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

-

Aromatic Protons (-C₆H₃-): The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and triplets between δ 6.9-7.6 ppm . The proton at C4 (para to the methoxy group) would likely be a triplet, while the protons at C3 and C5 would be doublets, all showing coupling to each other. Their precise shifts are influenced by the electronic effects of the three different substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet peak, integrating to three protons, is expected around δ 3.8-4.0 ppm . Its position is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight signals corresponding to the eight unique carbon atoms in the molecule:

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, typically δ 188-195 ppm .

-

Aromatic Carbons (-C₆H₃-): Six distinct signals are expected in the aromatic region (δ 110-160 ppm ).

-

The carbon bearing the methoxy group (C6) and the carbon bearing the chloro group (C2) will be significantly affected by these substituents. The C-O bond will shift C6 downfield (e.g., ~155-160 ppm), while the C-Cl bond will also shift C2 downfield (e.g., ~130-135 ppm).

-

The carbon bearing the aldehyde (C1) will also be in this region.

-

The remaining three carbons (C3, C4, C5) will appear based on the combined electronic effects of the substituents.

-

-

Methoxy Carbon (-OCH₃): A signal for the methyl carbon of the methoxy group will be observed in the aliphatic region, typically around δ 55-60 ppm .

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing more complex molecules.[4] Its utility stems from the orthogonal reactivity of its functional groups.

-

Aldehyde Group: The aldehyde is a versatile handle for a wide range of transformations, including reductive aminations to form substituted amines, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic systems like quinazolines.[5]

-

Substituted Aromatic Ring: The chloro and methoxy groups direct further electrophilic aromatic substitution reactions and can be crucial for molecular recognition. In drug discovery, a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while a methoxy group can act as a hydrogen bond acceptor and fine-tune solubility and electronic properties.

-

Pharmaceutical Intermediate: This compound is recognized as an essential intermediate for producing pharmaceuticals, particularly anti-inflammatory and analgesic agents.[4] While specific drug synthesis pathways starting from this exact molecule are proprietary, the 2,6-disubstituted benzaldehyde scaffold is found in complex pharmaceutical targets. For example, related structures like 2,6-dihydroxybenzaldehyde are starting points for intricate molecules used in modern drug development programs.[6]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[2]

-

Recommended Precautions:

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storage at 0-8 °C.

References

- 1. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]

- 2. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. AU2021200802A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

The Core of Versatility: A Technical Guide to 4-(Chloromethyl)benzoic Acid in Modern Drug Development

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

In the intricate world of pharmaceutical synthesis, the success of a drug development program often hinges on the strategic selection of versatile chemical building blocks. These molecular scaffolds must offer a blend of stability and predictable reactivity, enabling chemists to construct complex molecular architectures with precision and efficiency. Among these crucial intermediates, 4-(Chloromethyl)benzoic acid, a bifunctional aromatic compound with the chemical formula C8H7ClO2, has emerged as a cornerstone in the synthesis of a diverse array of therapeutic agents.[1] Its unique structure, featuring a carboxylic acid group and a reactive benzylic chloride, provides two orthogonal handles for chemical modification, making it an invaluable tool for researchers and drug development professionals.[2]

This technical guide provides an in-depth exploration of 4-(chloromethyl)benzoic acid, moving beyond a simple recitation of its properties to offer field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower scientists in their pursuit of novel therapeutics.

Physicochemical Properties and Structural Attributes

4-(Chloromethyl)benzoic acid typically presents as a white to off-white crystalline solid.[1] Its solubility profile is a key consideration in reaction design; it exhibits limited solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[1] The molecule's power lies in the distinct reactivity of its two functional groups: the carboxylic acid and the chloromethyl group.

| Property | Value | Source |

| IUPAC Name | 4-(chloromethyl)benzoic acid | [3] |

| CAS Number | 1642-81-5 | [3] |

| Molecular Formula | C8H7ClO2 | [3] |

| Molecular Weight | 170.59 g/mol | [4] |

| Melting Point | 201-202 °C | [5] |

| Appearance | White to slightly yellow crystalline powder | [6] |

The carboxylic acid moiety is acidic and readily undergoes reactions typical of this functional group, such as esterification and amidation.[2] The chloromethyl group, on the other hand, is highly susceptible to nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. This dual reactivity is the cornerstone of its utility as a versatile synthon.

Strategic Synthesis of 4-(Chloromethyl)benzoic Acid: A Validated Protocol

The industrial production of 4-(chloromethyl)benzoic acid often involves the free-radical chlorination of 4-methylbenzoic acid (p-toluic acid). This method is favored for its scalability and cost-effectiveness. Careful control of reaction conditions is paramount to ensure high yield and purity, minimizing the formation of dichlorinated and other byproducts.[7][8]

Experimental Protocol: Free-Radical Chlorination of 4-Methylbenzoic Acid

Objective: To synthesize 4-(chloromethyl)benzoic acid from 4-methylbenzoic acid via UV-initiated chlorination.

Materials:

-

4-Methylbenzoic acid

-

Chlorobenzene (solvent)

-

Chlorine gas

-

Low-boiling petroleum ether

-

UV lamp

-

Reaction vessel with gas inlet, condenser, and stirrer

-

Cooling bath

Procedure:

-

Dissolution: Dissolve 272 parts by weight of 4-methylbenzoic acid in 750 parts by weight of chlorobenzene in the reaction vessel. Heat the mixture to 100°C with stirring to ensure complete dissolution.[7][8]

-

Initiation and Chlorination: While maintaining the temperature at 100°C, irradiate the solution with a UV lamp. Introduce a steady stream of chlorine gas into the reaction mixture. The UV light initiates the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group of 4-methylbenzoic acid, starting the chain reaction.[7][8]

-

Monitoring the Reaction: The progress of the chlorination is monitored by trapping and quantifying the hydrogen chloride (HCl) gas evolved. The reaction is considered complete when 71 parts by weight of HCl have been formed.[7][8]

-

Crystallization and Isolation: Once the reaction is complete, cool the mixture to approximately 0°C in a cooling bath with continuous stirring. The product, 4-(chloromethyl)benzoic acid, will precipitate out of the solution.[7][8]

-

Purification: Filter the precipitate and wash it several times with low-boiling petroleum ether to remove residual chlorobenzene and any unreacted starting material.[7][8]

-

Drying: Dry the purified product to obtain 4-(chloromethyl)benzoic acid. The expected yield is approximately 307 parts by weight.[7][8]

Self-Validation: The success of this protocol can be validated by determining the melting point of the product (201-202 °C) and by analytical techniques such as HPLC to assess its purity.[5][9]

The Duality of Reactivity: A Medicinal Chemist's Perspective

The synthetic utility of 4-(chloromethyl)benzoic acid stems from the differential reactivity of its two functional groups. This allows for a stepwise and controlled approach to the construction of complex molecules.

Caption: Dual reactivity of 4-(chloromethyl)benzoic acid.

The carboxylic acid group can be selectively transformed into esters or amides under standard conditions. Subsequently, the still-intact chloromethyl group can be targeted by a wide range of nucleophiles, including alcohols, thiols, and amines, to introduce further diversity into the molecule. This strategic approach is fundamental to its role as a versatile building block.[2]

Applications in Drug Development: From Bench to Bedside

The application of 4-(chloromethyl)benzoic acid as a key intermediate spans several therapeutic areas, underscoring its importance in medicinal chemistry.

Synthesis of Analgesics

A notable application is in the synthesis of novel analgesic compounds. For instance, it is a precursor to 4-chloromethyl benzoyl chloride, which is then reacted with salicylic acid to produce 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid.[10] This derivative has shown potential as an analgesic with reduced gastric side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10]

Caption: Synthesis of an analgesic candidate.

Development of Antihypertensive Agents

4-(Chloromethyl)benzoic acid is a crucial intermediate in the synthesis of eprosartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[2] Its bifunctional nature allows for the construction of the complex molecular framework of the drug.

Anticancer Drug Intermediates

The tert-butyl ester of 4-(chloromethyl)benzoic acid is a valuable intermediate in the synthesis of potential anticancer agents.[11] The downstream compounds have demonstrated significant cytotoxicity against human tumor cell lines, highlighting the importance of this building block in oncological research.[11]

Analytical Characterization

Ensuring the purity and identity of 4-(chloromethyl)benzoic acid is critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is a standard method for its analysis.

HPLC Method for Purity Assessment

A reverse-phase HPLC method can be employed for the analysis of 4-(chloromethyl)benzoic acid.[9]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for pH control and improved peak shape.[9]

-

Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Safety and Handling: A Non-Negotiable Priority

Due to its reactive nature, 4-(chloromethyl)benzoic acid must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[4][12][13] Inhalation may lead to respiratory irritation and sensitization.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] In case of dust formation, use a suitable respirator.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid creating dust. Keep away from moisture.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Conclusion: A Foundational Element for Future Discoveries

4-(Chloromethyl)benzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its dual reactivity provides a robust platform for the synthesis of a wide range of biologically active molecules, from analgesics to anticancer agents. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and handling is not merely beneficial but essential for unlocking its full potential in the creation of next-generation therapeutics. As the quest for novel drugs continues, the role of such foundational building blocks will undoubtedly remain at the very core of innovation.

References

- 1. Page loading... [guidechem.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. 4-(Chloromethyl)benzoic acid [webbook.nist.gov]

- 4. 4-(Chloromethyl)benzoic Acid | CymitQuimica [cymitquimica.com]

- 5. 4-Chloromethyl benzoic acid, 98% 1642-81-5 India [ottokemi.com]

- 6. 4-(Chloromethyl)benzoic acid | 1642-81-5 [chemicalbook.com]

- 7. Synthesis routes of 4-(Chloromethyl)benzoic acid [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 12. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxybenzaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds and fine chemicals. Its unique substitution pattern, featuring both a chloro and a methoxy group flanking a formyl functionality, makes it a versatile building block for accessing complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed to equip researchers and drug development professionals with the requisite knowledge for its efficient preparation. This document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of three primary synthetic strategies: the Vilsmeier-Haack formylation of 1-chloro-3-methoxybenzene, the directed ortho-lithiation of 1-chloro-3-methoxybenzene followed by formylation, and the oxidation of 2-chloro-6-methoxytoluene. Each method is critically evaluated based on its efficiency, scalability, and substrate scope, providing a solid foundation for informed decision-making in a laboratory and process development setting.

Introduction

The strategic importance of substituted benzaldehydes in organic synthesis cannot be overstated. They serve as pivotal precursors for a vast array of chemical transformations, including but not limited to, the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This compound, with its distinct electronic and steric properties, is a particularly valuable intermediate. The presence of the ortho-chloro and -methoxy substituents influences the reactivity of the aldehyde group and provides handles for further functionalization of the aromatic ring. This guide aims to provide a detailed and practical exploration of the most effective methods for its synthesis, moving beyond a mere recitation of steps to offer insights into the causality behind experimental choices.

Core Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Herein, we focus on three of the most robust and scientifically sound methodologies.

Vilsmeier-Haack Formylation of 1-Chloro-3-methoxybenzene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3]

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. This electrophile then attacks the electron-rich 1-chloro-3-methoxybenzene ring. The methoxy group is a strong activating group and directs the electrophilic substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent chloro group, the formylation is highly regioselective for the position ortho to the methoxy group and meta to the chloro group, yielding the desired this compound. The resulting iminium salt intermediate is subsequently hydrolyzed during the work-up to afford the final aldehyde product.

Diagram 1: Vilsmeier-Haack Reaction Pathway

References

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Synthesis, Reactivity, and Applications

Introduction

2-Chloro-6-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable and versatile intermediate in the landscape of organic synthesis.[1] Its unique structural arrangement, featuring an aldehyde, a chloro group, and a methoxy group all in an ortho configuration, provides a rich platform for chemical transformations. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, a validated synthesis protocol, its characteristic reactivity, and its applications as a key building block in the development of pharmaceuticals and other fine chemicals. For researchers and drug development professionals, understanding the nuances of this reagent is crucial for leveraging its full synthetic potential.

Physicochemical and Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is typically a beige solid under standard conditions.[1] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 29866-54-4 | [3] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [2] |

| Appearance | Beige solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| SMILES | COC1=C(C(=CC=C1)Cl)C=O | [2] |

| InChIKey | UHXUZNJCLHADGD-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis of this compound

The preparation of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method utilizes a more readily available precursor, 2-chloro-6-fluorobenzaldehyde. The causality behind this choice is the high electronegativity of the fluorine atom, which makes it an excellent leaving group in SNAr reactions when activated by an ortho- or para-directing group. The methoxy group is installed by reacting the precursor with a methoxide source, typically generated in situ from sodium hydroxide and methanol.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[4] It provides a self-validating system through clear steps for reaction, workup, and purification.

Materials:

-

2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol)

-

Sodium hydroxide (14.4 g, 0.35 mol)

-

Methanol (500 mL)

-

Water (400 mL)

-

Dichloromethane (DCM, 400 mL total)

-

Hexane (450 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-Chloro-6-fluorobenzaldehyde (51.5 g) in methanol (500 mL).

-

Addition of Base: Add sodium hydroxide (14.4 g) to the solution. The hydroxide reacts with methanol to form sodium methoxide, the active nucleophile.

-

Reaction Execution: Stir the reaction mixture and heat to reflux for 3 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup - Concentration: After the reaction is complete, cool the mixture to room temperature. Reduce the volume to approximately 200 mL by vacuum distillation.

-

Workup - Extraction: Add water (400 mL) and dichloromethane (200 mL) to the concentrated mixture to form a two-phase system. Separate the organic layer. Extract the aqueous phase twice more with 100 mL of dichloromethane each time.

-

Drying and Solvent Removal: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane by distillation.

-

Crystallization: Add hexane (450 mL) to the residue. The product, initially an oil, will begin to crystallize around 45°C.

-

Isolation: Cool the mixture to room temperature and allow it to granulate for 16 hours to maximize crystal formation. Filter the solid product to yield this compound.[4]

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the aldehyde and the substituted aromatic ring dictates its behavior in chemical reactions.

-

Aldehyde Group: The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This allows the molecule to readily participate in classic aldehyde reactions such as Wittig reactions, Grignard additions, reductive aminations, and condensation reactions (e.g., Knoevenagel, Claisen-Schmidt).[5]

-

Aromatic Ring: The methoxy group is a strong electron-donating group, while the chloro group is an electron-withdrawing but ortho-, para-directing group. Their combined presence activates the ring towards electrophilic substitution, although the steric hindrance from the three adjacent groups can influence regioselectivity.

Key Reactive Sites

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-chloro-6-methoxybenzaldehyde, a key intermediate in organic synthesis. While specific experimental data for this substrate is limited in publicly available literature, this document synthesizes established principles of electrophilic aromatic substitution, data from closely related analogues, and general protocols to predict and understand its reactivity. We will delve into the electronic and steric influences of the chloro, methoxy, and aldehyde substituents, predict the regioselectivity of common electrophilic substitution reactions, and provide illustrative experimental frameworks for nitration, halogenation, and Friedel-Crafts acylation. This guide is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile benzaldehyde derivative.

Introduction: The Synthetic Potential of this compound

This compound is a disubstituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing and deactivating chloro group, and a meta-directing aldehyde function, presents a fascinating case study in regioselectivity in electrophilic aromatic substitution. Understanding how these competing electronic and steric effects govern the introduction of new substituents is paramount for its effective utilization in multi-step syntheses.

The Directing Effects of Substituents: A Triad of Influences

The outcome of electrophilic substitution on the this compound ring is dictated by the interplay of the three substituents.

-

The Methoxy Group (-OCH₃): As a powerful activating and ortho, para-directing group, the methoxy substituent donates electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the positions ortho and para to it.

-

The Chloro Group (-Cl): The chloro group is a deactivating but ortho, para-directing substituent. While it withdraws electron density inductively due to its high electronegativity, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

-

The Aldehyde Group (-CHO): The aldehyde group is a strong deactivating and meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates of ortho and para attack and thus favoring substitution at the meta position.

The regiochemical outcome of an electrophilic substitution reaction on this compound will therefore be a consequence of the synergistic and antagonistic effects of these three groups.

Predicting Regioselectivity: A Qualitative Analysis

In this compound, the methoxy group at C6 and the chloro group at C2 are ortho to each other. The aldehyde group is at C1. The available positions for electrophilic attack are C3, C4, and C5.

-

Position C3: ortho to the chloro group and meta to the methoxy and aldehyde groups.

-

Position C4: para to the chloro group, meta to the aldehyde group, and ortho to the methoxy group.

-

Position C5: meta to the chloro and methoxy groups, and para to the aldehyde group.

The powerful activating and ortho, para-directing methoxy group will strongly favor substitution at its ortho (C5) and para (C3) positions. The chloro group will also direct to its ortho (C3) and para (C4) positions. The aldehyde group will direct to its meta positions (C3 and C5).

Considering these influences, the most likely positions for electrophilic attack are C3 and C5 , as they are activated by at least one of the directing groups. The C4 position is activated by the chloro group but is likely to be less favored due to the stronger directing effect of the methoxy group.

Diagram: Directing Influences on this compound

Caption: Predicted directing effects of substituents on this compound.

Key Electrophilic Substitution Reactions

While specific literature on the electrophilic substitution of this compound is sparse, we can extrapolate from the reactivity of analogous compounds and general principles.

Nitration

Nitration is a cornerstone of electrophilic aromatic substitution, introducing a nitro group (-NO₂) onto the aromatic ring. Based on a study of the nitration of 2-chloro-3-methoxybenzaldehyde, which yields a mixture of 4-nitro and 6-nitro derivatives, we can anticipate a similar outcome for the 2-chloro-6-methoxy isomer. The powerful directing effect of the methoxy group is expected to be dominant.

Predicted Products:

-

3-Nitro-2-chloro-6-methoxybenzaldehyde (major)

-

5-Nitro-2-chloro-6-methoxybenzaldehyde (minor)

Experimental Protocol (General)

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.

-

Reaction: Dissolve this compound in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) and cool the solution in an ice bath.

-

Addition: Slowly add the pre-cooled nitrating mixture to the solution of the aldehyde, ensuring the temperature does not exceed 10°C.

-

Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Condition | Causality |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺). |

| Temperature | 0-10 °C | Controls the exothermic reaction and minimizes side product formation. |

| Solvent | Glacial Acetic Acid / H₂SO₄ | Provides a medium for the reaction and helps to control the temperature. |

Halogenation

The introduction of a halogen (Cl, Br) onto the aromatic ring is another fundamental electrophilic substitution. The regioselectivity will be governed by the same principles as nitration.

Predicted Products (for Bromination):

-

3-Bromo-2-chloro-6-methoxybenzaldehyde (major)

-

5-Bromo-2-chloro-6-methoxybenzaldehyde (minor)

Experimental Protocol (General for Bromination)

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Reagent Addition: Slowly add a solution of bromine in the same solvent to the aldehyde solution at room temperature. A Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) may be required to enhance the electrophilicity of the bromine.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Purification: The product can be isolated by extraction and purified by column chromatography or recrystallization.

| Parameter | Condition | Causality |

| Halogenating Agent | Br₂ or Cl₂ | The source of the electrophilic halogen. |

| Catalyst | FeCl₃ or FeBr₃ (optional) | Polarizes the halogen-halogen bond, increasing its electrophilicity. |

| Solvent | Dichloromethane / Acetic Acid | Provides a non-reactive medium for the reaction. |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, a key transformation for the synthesis of aromatic ketones.[1][2][3][4] This reaction is particularly useful as the product is deactivated towards further substitution, preventing polyacylation.[3]

Predicted Products (for Acetylation with Acetyl Chloride):

-

3-Acetyl-2-chloro-6-methoxybenzaldehyde (major)

-

5-Acetyl-2-chloro-6-methoxybenzaldehyde (minor)

Experimental Protocol (General)

-

Complex Formation: In a flask equipped with a reflux condenser and a drying tube, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).

-

Acyl Chloride Addition: Slowly add acetyl chloride to the stirred suspension at low temperature.

-

Substrate Addition: Add a solution of this compound in the same solvent to the reaction mixture.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Purification: The product is isolated by extraction and purified by distillation or recrystallization.

| Parameter | Condition | Causality |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Source of the acylium ion electrophile. |

| Catalyst | Anhydrous AlCl₃ | A strong Lewis acid that facilitates the formation of the acylium ion. |

| Solvent | Dichloromethane / CS₂ | A dry, inert solvent is crucial as the catalyst is moisture-sensitive. |

Diagram: General Mechanism of Electrophilic Aromatic Substitution

Caption: A simplified workflow of electrophilic aromatic substitution.

Conclusion and Future Perspectives

This technical guide has provided a theoretical framework for understanding and predicting the outcomes of electrophilic substitution reactions on this compound. While direct experimental data remains limited, the principles of physical organic chemistry allow for reasoned predictions of regioselectivity. The dominance of the methoxy group as a strong ortho, para-director is the key determinant of the reaction's course.

For researchers in drug discovery and process development, the insights provided herein should serve as a valuable starting point for the synthesis of novel derivatives of this compound. It is imperative, however, to underscore that the provided protocols are general and will necessitate optimization for this specific substrate. Future experimental studies are crucial to validate these predictions and to fully elucidate the synthetic utility of this versatile building block.

References

A Technical Guide to the Structural Elucidation of 2-Chloro-6-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-6-methoxybenzaldehyde (C₈H₇ClO₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal logic behind the application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. By integrating foundational principles with detailed experimental protocols and data interpretation, this guide serves as a self-validating framework for the unambiguous confirmation of the compound's molecular structure.

Introduction

This compound is a disubstituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its precise molecular architecture, featuring an aldehyde, a chloro group, and a methoxy group on a benzene ring, dictates its reactivity and potential applications. An error in structural confirmation can lead to significant downstream consequences in a research and development pipeline. Therefore, a rigorous and systematic approach to its structural elucidation is paramount. This guide details the integrated spectroscopic workflow required to confirm the identity and purity of this compound with a high degree of confidence.

Molecular Structure and Analytical Overview

The logical starting point for any structural elucidation is the hypothesized structure. All subsequent analytical data will be used to either confirm or refute this initial hypothesis.

Figure 1: Molecular Structure and Numbering A diagram showing the chemical structure of this compound with atoms numbered for NMR assignment reference.

The elucidation process will follow a logical sequence, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the precise mapping of the carbon-hydrogen framework.

Figure 2: Spectroscopic Elucidation Workflow A flowchart outlining the systematic approach to structural confirmation, integrating MS, IR, and NMR techniques.

Mass Spectrometry (MS): The First Step

Expertise & Causality: The initial and most fundamental question in structural elucidation is "What is the molecular weight?". Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, this technique is particularly powerful due to the characteristic isotopic signature of chlorine.

Expected Data & Interpretation: The molecular formula C₈H₇ClO₂ has a monoisotopic mass of approximately 170.01 Da.[1] A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit two molecular ion peaks:

-

[M]⁺: at m/z ≈ 170, corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: at m/z ≈ 172, corresponding to the molecule containing ³⁷Cl.

The relative intensity of these peaks should be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) and the loss of the entire aldehyde group ([M-CHO]⁺).[2]

| Ion | Expected m/z (for ³⁵Cl) | Interpretation |

| [M]⁺ | 170 | Molecular ion (C₈H₇³⁵ClO₂)⁺ |

| [M+2]⁺ | 172 | Molecular ion with ³⁷Cl isotope |

| [M-H]⁺ | 169 | Loss of the aldehydic hydrogen radical |

| [M-CHO]⁺ | 141 | Loss of the formyl radical (-CHO) |

| [C₆H₄Cl]⁺ | 111 | Loss of methoxy and carbonyl groups |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: The sample is introduced into the ion source, typically via a direct insertion probe or a Gas Chromatograph (GC-MS) for purity analysis.

-

Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming the molecular ion [M]⁺, and inducing fragmentation.

-

Analysis: The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: Once the molecular weight is confirmed, IR spectroscopy is employed to identify the functional groups present. This technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific functional groups.

Expected Data & Interpretation: The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2960 | C-H Stretch | Methoxy (-OCH₃) |

| ~2720 & ~2820 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO)[3] |

| ~1700-1720 | C=O Stretch (Strong) | Aldehyde Carbonyl [3] |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~1020 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~750-800 | C-Cl Stretch | Aryl Halide |

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic, though weaker, pair of aldehyde C-H stretches (Fermi doublet) between 2700-2900 cm⁻¹.[3] The presence of these signals strongly supports the identity as an aldehyde.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. At this interface, the beam penetrates a small distance into the sample, and absorption occurs at specific wavelengths.

-

Analysis: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier Transform (FT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR maps out the carbon skeleton.

¹H NMR Spectroscopy

Expected Data & Interpretation: The molecule has three distinct types of protons: aldehydic, methoxy, and aromatic.

-

Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent carbonyl group and appears far downfield, typically as a singlet.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet.

-

Aromatic Protons (Ar-H): There are three protons on the aromatic ring. Due to the substitution pattern, they are not equivalent and will couple with each other, creating a complex splitting pattern. The proton at C4 is expected to be a triplet (coupled to H3 and H5), while the protons at C3 and C5 will be doublets (each coupled to H4).

| Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-CHO (C7) | ~10.4 | Singlet (s) | 1H | Strongly deshielded by the anisotropic effect of the C=O bond. |

| H-Ar (C4) | ~7.5 - 7.7 | Triplet (t) | 1H | Deshielded, coupled to two adjacent protons (H3 and H5). |

| H-Ar (C3, C5) | ~7.0 - 7.2 | Doublet (d) | 2H | Shielded relative to H4, each coupled to one adjacent proton (H4). The signals for H3 and H5 may overlap or be distinct. |

| H-OCH₃ (C8) | ~3.9 | Singlet (s) | 3H | Protons on the methoxy group are equivalent and shielded relative to aromatic protons. |

¹³C NMR Spectroscopy

Expected Data & Interpretation: The molecule has 8 carbon atoms, all in unique chemical environments.

-

Carbonyl Carbon (C=O): Similar to the aldehyde proton, this carbon is significantly deshielded and appears furthest downfield.

-

Aromatic Carbons: The six aromatic carbons will appear in the typical range of 110-165 ppm. The carbons directly attached to the electron-withdrawing chlorine (C2) and the electron-donating methoxy group (C6) will be significantly affected.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded and appear furthest upfield.

| Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C7) | ~190 | Highly deshielded carbonyl carbon.[4] |

| C-O (C6) | ~162 | Aromatic carbon attached to the electronegative oxygen atom. |

| C-Cl (C2) | ~138 | Aromatic carbon attached to the electronegative chlorine atom. |

| C-CHO (C1) | ~135 | Ipso-carbon attached to the aldehyde group. |

| C-H (C4) | ~132 | Aromatic CH carbon. |

| C-H (C5) | ~125 | Aromatic CH carbon. |

| C-H (C3) | ~115 | Aromatic CH carbon, likely shielded by the ortho-methoxy group. |

| -OCH₃ (C8) | ~56 | Shielded aliphatic carbon of the methoxy group.[5] |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be "shimmed" to maximize homogeneity.[6]

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

Conclusion: A Self-Validating Synthesis

The structural elucidation of this compound is a textbook example of a synergistic, multi-technique analytical process. Mass spectrometry confirms the molecular weight (170.59 g/mol ) and the presence of a single chlorine atom via the characteristic 3:1 [M]⁺:[M+2]⁺ isotopic pattern. Infrared spectroscopy validates the presence of the key functional groups, most notably the strong aldehyde C=O stretch near 1700 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the precise connectivity and substitution pattern of the aldehyde, chloro, and methoxy groups on the aromatic ring. When combined, these techniques provide an unambiguous and self-validating confirmation of the molecular structure, ensuring the integrity of the material for its intended downstream applications.

References

- 1. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

Introduction: Contextualizing 2-Chloro-6-methoxybenzaldehyde in Drug Discovery

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic aldehyde whose utility in modern synthetic chemistry is significant. Its substituted benzene ring, featuring both a chloro and a methoxy group, provides a versatile scaffold for building more complex molecular architectures.[1] In the pharmaceutical and agrochemical sectors, it serves as a critical intermediate, a foundational piece in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic compounds, as well as dyes and other fine chemicals.[1] The reactivity endowed by its functional groups makes it a valuable precursor for creating biologically active molecules.[1]